molecular formula C9H7Br2NO B2903116 5-Bromoquinolin-6-ol;hydrobromide CAS No. 2287317-39-7

5-Bromoquinolin-6-ol;hydrobromide

Cat. No. B2903116
CAS RN: 2287317-39-7
M. Wt: 304.969
InChI Key: GIUKDEWDIFQGJJ-UHFFFAOYSA-N
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Description

5-Bromoquinolin-6-ol hydrobromide is a chemical compound with the CAS number 2287317-39-7 . It has a molecular weight of 304.97 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of quinoline derivatives, including 5-Bromoquinolin-6-ol hydrobromide, has been a topic of interest in recent years . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The InChI code for 5-Bromoquinolin-6-ol hydrobromide is 1S/C9H6BrNO.BrH/c10-9-6-2-1-5-11-7 (6)3-4-8 (9)12;/h1-5,12H;1H . This indicates that the molecule consists of a bromine atom attached to the 5th carbon of the quinoline ring, and a hydroxyl group attached to the 6th carbon .


Physical And Chemical Properties Analysis

5-Bromoquinolin-6-ol hydrobromide is a powder at room temperature . The compound is stable under normal shipping and handling conditions .

Safety and Hazards

The compound is classified under the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

5-bromoquinolin-6-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO.BrH/c10-9-6-2-1-5-11-7(6)3-4-8(9)12;/h1-5,12H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUKDEWDIFQGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)O)N=C1.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoquinolin-6-ol;hydrobromide

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